5-Demethylbupranolol
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Overview
Description
5-Demethylbupranolol is a chemical compound that features a tert-butylamino group, a chlorophenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Demethylbupranolol typically involves the reaction of 6-chlorophenol with epichlorohydrin to form 3-(6-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Demethylbupranolol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-Demethylbupranolol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Demethylbupranolol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a role in binding to active sites, while the chlorophenoxy group can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butylamino)-3-(4-chlorophenoxy)-2-propanol: Similar structure but with a different position of the chlorine atom.
1-(tert-Butylamino)-3-(2-chlorophenoxy)-2-propanol: Another positional isomer with the chlorine atom in the ortho position.
1-(tert-Butylamino)-3-(6-fluorophenoxy)-2-propanol: Similar compound with a fluorine atom instead of chlorine.
Uniqueness
5-Demethylbupranolol is unique due to the specific positioning of the chlorine atom in the para position, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
83661-89-6 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)15-8-10(16)9-17-12-7-5-4-6-11(12)14/h4-7,10,15-16H,8-9H2,1-3H3 |
InChI Key |
JRUUGPTUDLVBJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1Cl)O |
Synonyms |
1-(tert-butylamino)-3-(6-chlorophenoxy)-2-propanol 2-(2-hydroxy-3-tert-butylaminopropoxy)chlorobenzene 5-demethylbupranolol 5-demethylbupranolol hydrochloride D 69-12 K 105 |
Origin of Product |
United States |
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